N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
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Description
“N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It has shown potent in vitro antipromastigote activity .
Synthesis Analysis
The synthesis of pyrazole-based compounds like this one involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of similar compounds were synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Further stabilization of the supramolecular assembly is due to C-H interactions with H distances from 2.73 to 2.97 Å .Chemical Reactions Analysis
Reactions of similar compounds with primary amines are accompanied by cleavage of the oxazole ring with the formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm³, an index of refraction of 1.679, and a molar refractivity of 94.3±0.5 cm³ . It has 7 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Mechanism of Action
Target of Action
The primary targets of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target organism, known as the active site . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction results in changes that inhibit the growth and proliferation of the target organisms .
Biochemical Pathways
The compound’s interaction with its targets suggests that it may interfere with the metabolic processes of the target organisms, leading to their inhibition .
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression respectively . These results suggest that the compound has potent antileishmanial and antimalarial activities .
Future Directions
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Its catalytic properties in the oxidation reaction of catechol to o-quinone could also be further investigated .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-10-8-12(19-20(10)2)14-17-18-15(23-14)16-13(21)9-22-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRNSVZADIGSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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